2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a boron-containing dioxazaborocane ring. The presence of boron in its structure makes it a valuable compound in various chemical reactions, particularly in organic synthesis and materials science.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond forming reactions.
Mode of Action
The compound, also known as 2-Chloropyridine-5-boronic acid MIDA ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group to the palladium, which then transfers it to the electrophilic halide .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use .
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of this compound, like many used in chemical reactions, can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ), and the concentrations of other reactants. Additionally, factors like solvent choice can also play a significant role.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.
Cyclization: The acid chloride is then reacted with a suitable amine, such as methylamine, to form the amide intermediate.
Boronation: The amide intermediate undergoes a reaction with a boron-containing reagent, such as boric acid or boron trichloride, under controlled conditions to form the dioxazaborocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate due to its unique boron-containing structure, which can interact with biological molecules in novel ways.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 2-Chloro-5-(cyanomethyl)pyridine
Uniqueness
Compared to similar compounds, 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring. This structure imparts distinct chemical properties, such as the ability to participate in Suzuki-Miyaura coupling reactions, which are not observed in other similar compounds. Additionally, its potential biological activity and applications in materials science further distinguish it from other related compounds.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDAIRKNDZTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746281 | |
Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257642-71-9 | |
Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257642-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.